IXA6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

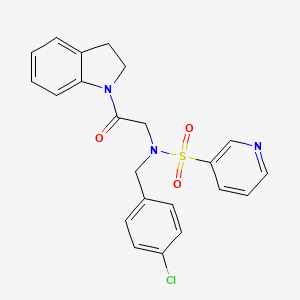

N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLQYLVXKDCKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IXA6 in the Unfolded Protein Response Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanism of IXA6, a selective activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1) signaling arm of the Unfolded Protein Response (UPR). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The Unfolded Protein Response (UPR)

The Endoplasmic Reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cellular proteome.[1][2] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2][3]

The mammalian UPR is orchestrated by three ER-resident transmembrane proteins that act as stress sensors:

-

IRE1 (Inositol-Requiring Enzyme 1): The most evolutionarily conserved branch of the UPR.[3][4] Upon activation, its cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity.[2][3]

-

PERK (PKR-like ER Kinase): Activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a general attenuation of protein synthesis to reduce the load on the ER.[1][4]

-

ATF6 (Activating Transcription Factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor.[1][2][5]

Collectively, these pathways aim to restore ER proteostasis by reducing the protein load and increasing the protein-folding and degradation capacity of the cell.[3] However, under chronic or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[3]

This compound: A Selective Pharmacologic Activator of the IRE1/XBP1s Pathway

This compound is a small molecule compound identified through high-throughput screening as a novel activator of the IRE1/XBP1s arm of the UPR.[3][6][7][8] Unlike global ER stressors like thapsigargin or tunicamycin, which activate all three UPR branches, this compound demonstrates remarkable selectivity for the IRE1 pathway.[3] This specificity makes it a valuable tool for dissecting the precise roles of IRE1/XBP1s signaling in health and disease and presents a promising therapeutic strategy for conditions linked to defects in ER proteostasis.[3][9]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct or indirect activation of the IRE1 enzyme, leading to the downstream splicing of XBP1 mRNA.

Promotion of IRE1 Autophosphorylation and RNase Activity

Activation of IRE1 under ER stress involves its oligomerization and trans-autophosphorylation.[3] This phosphorylation event is crucial for the allosteric activation of its C-terminal RNase domain.[3] Studies have shown that this compound treatment promotes the autophosphorylation of IRE1, which in turn stimulates its endoribonuclease function.[3] This activity is independent of the other UPR branches, as this compound does not significantly induce the activation of PERK or ATF6.[3]

Splicing of XBP1 mRNA

The sole known substrate for IRE1's RNase activity in this context is the mRNA encoding the X-Box Binding Protein 1 (XBP1).[4][5][10] IRE1 excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u).[3][5] This unconventional splicing event causes a frameshift in the coding sequence, leading to the translation of a highly active transcription factor known as XBP1s (spliced).[3][5][10] Treatment of various cell lines with this compound has been shown to robustly increase the levels of XBP1s mRNA.[3][8]

Transcriptional Reprogramming by XBP1s

XBP1s translocates to the nucleus and binds to specific DNA response elements in the promoters of target genes. This initiates a transcriptional program aimed at enhancing ER proteostasis.[3][11] Genes upregulated by XBP1s include those encoding ER chaperones (e.g., DNAJB9), components of the ER-associated degradation (ERAD) machinery, and proteins involved in lipid biosynthesis to expand the ER membrane.[3][11] RNA-sequencing analysis has confirmed that the transcriptional profile induced by this compound significantly overlaps with that induced by genetic activation of XBP1s.[3][6]

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The effects of this compound have been quantified across multiple experimental systems. The tables below summarize key findings.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Line | Comments | Source |

|---|---|---|---|---|

| EC₅₀ of XBP1-RLuc Activation | < 3 µM | HEK293TREX | Reporter assay measuring IRE1-dependent splicing. | [3] |

| Maximal IRE1/XBP1s Activation | ~30-50% of Thapsigargin (Tg) | HEK293T | Activation level compared to a potent, non-selective ER stressor. |[3][6] |

Table 2: Selectivity and Transcriptional Output of this compound

| Parameter | Value | Cell Line | Comments | Source |

|---|---|---|---|---|

| Overlap with Genetic XBP1s | 64% | HEK293T | Percentage of genes induced >1.2-fold by this compound that are also induced by genetic XBP1s overexpression. | [3][8] |

| PERK Pathway Activation | Not significant | HEK293T | Measured by expression of PERK target gene CHOP. | [3] |

| ATF6 Pathway Activation | Not significant | HEK293T | Measured by expression of ATF6 target gene BiP (HSPA5). | [3] |

| Upregulation of XBP1s mRNA | Selective | Huh-7, SH-SY5Y | This compound (10 µM) specifically increases XBP1s levels. | [8] |

| Upregulation of DNAJB9 | IRE1-dependent | HEK293T | Induction is blocked by the IRE1 RNase inhibitor 4µ8c. |[3] |

Detailed Experimental Protocols

The characterization of this compound relies on several key biochemical and molecular biology techniques.

XBP1 mRNA Splicing Assay (RT-PCR)

This assay directly measures the endoribonuclease activity of IRE1 by detecting the spliced form of XBP1 mRNA.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T, Huh-7) to achieve ~80% confluency. Treat cells with this compound (e.g., 10 µM for 4 hours), a positive control (Thapsigargin, 500 nM), and a vehicle control (DMSO).

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Quantify RNA and assess purity using a spectrophotometer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.

-

Gel Electrophoresis: Separate the PCR products on a 2.5-3.0% agarose gel. The unspliced XBP1u and spliced XBP1s will appear as distinct bands of different sizes, allowing for visualization of the splicing event.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the change in expression of UPR target genes following treatment with this compound.

-

Cell Culture, Treatment, and cDNA Synthesis: Follow steps 1-3 from the XBP1 Splicing Assay protocol.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (DNAJB9, CHOP, BiP) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.

-

Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

IRE1 Phosphorylation Assay (Phos-tag™ SDS-PAGE)

This method allows for the separation of phosphorylated and unphosphorylated forms of IRE1.

-

Cell Lysis: Treat cells as described above (e.g., 10 µM this compound for 4 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Phos-tag™ SDS-PAGE: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂. The Phos-tag™ ligand specifically binds to phosphate groups, causing a mobility shift for phosphorylated proteins.

-

Western Blotting: Separate 20-30 µg of protein lysate on the gel and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against total IRE1α, followed by an HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate. The phosphorylated IRE1 (p-IRE1) will appear as a slower-migrating band compared to the unphosphorylated form.[3]

Figure 2: General Experimental Workflow.

Conclusion

This compound is a potent and highly selective activator of the IRE1/XBP1s signaling pathway. Its mechanism relies on the promotion of IRE1 autophosphorylation, which subsequently activates the enzyme's RNase function to splice XBP1 mRNA. This leads to the production of the active XBP1s transcription factor and the targeted upregulation of genes that enhance ER proteostasis. The selectivity of this compound, distinguishing it from broad ER stressors, makes it an invaluable chemical probe for studying the adaptive capacity of the UPR and a foundational tool for developing therapeutics aimed at correcting proteostasis imbalances in human disease.

References

- 1. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. XBP1 mRNA Is Induced by ATF6 and Spliced by IRE1 in Response to ER Stress to Produce a Highly Active Transcription Factor | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to IXA6: A Novel Modulator of the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

IXA6 is a novel small molecule agonist of the Inositol-Requiring Enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical branch of the Unfolded Protein Response (UPR). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the mechanism of action of this compound as a selective activator of IRE1, leading to the unconventional splicing of XBP1 mRNA and the subsequent transcriptional upregulation of genes involved in endoplasmic reticulum (ER) proteostasis. This guide also includes detailed experimental protocols for the evaluation of this compound and similar compounds, along with visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Chemical Structure and Properties

This compound is a synthetic compound identified through high-throughput screening for its ability to activate the IRE1/XBP1s pathway. Its chemical identity and fundamental properties are summarized below.

Chemical Structure

The structure of this compound is characterized by a central sulfonamide linkage connecting a substituted pyridine ring to a benzyl group, which is further linked to an isoindolinone moiety.

Molecular Formula: C₂₂H₂₀ClN₃O₃S

SMILES: O=C(N1C=2C=CC=CC2CC1)CN(CC3=CC=C(Cl)C=C3)S(=O)(=O)C=4C=NC=CC4

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1021106-40-0 | |

| Molecular Weight | 441.93 g/mol | |

| Appearance | White to light yellow solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

This compound is a potent and selective activator of the IRE1α RNase activity, a key sensor of ER stress. Its mechanism of action is centered on the modulation of the UPR, a cellular stress response pathway crucial for maintaining protein homeostasis.

The IRE1/XBP1s Signaling Pathway

The UPR is composed of three main signaling branches initiated by the ER-resident transmembrane proteins: IRE1, PERK, and ATF6. Under conditions of ER stress, caused by an accumulation of unfolded or misfolded proteins, these sensors become activated. This compound selectively targets the IRE1α pathway.

The activation of IRE1α involves its autophosphorylation and conformational change, which unmasks its endoribonuclease (RNase) activity. This RNase activity mediates the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). A 26-nucleotide intron is excised from the XBP1 mRNA, resulting in a translational frameshift that produces the active, spliced form of the protein, XBP1s. XBP1s then translocates to the nucleus and activates the transcription of a host of genes involved in restoring ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.

The signaling cascade initiated by the activation of IRE1 and culminating in the transcriptional activity of XBP1s is depicted in the following diagram:

Discovery of a Selective IRE1/XBP1s Activator

An in-depth analysis of the discovery of IXA6 reveals its identification as a novel and selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical branch of the unfolded protein response (UPR).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound was identified through research aimed at finding small molecules that could selectively modulate the UPR. The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] It consists of three main signaling branches initiated by the ER-resident transmembrane sensors: IRE1, PERK, and ATF6.[1][4] While chronic UPR activation can lead to cell death, modest activation of the IRE1/XBP1s pathway has been shown to enhance ER proteostasis and be potentially beneficial in various disease contexts.[1]

This compound emerged as a promising candidate due to its ability to selectively activate the IRE1/XBP1s pathway without significantly triggering the other UPR branches or other cellular stress responses like the heat shock response or oxidative stress response.[1][5] This selectivity is a key attribute, as non-specific UPR activation can have detrimental effects.

Synthesis Pathway

While the seminal research focuses on the biological activity of this compound, the specific details of its multi-step chemical synthesis are not fully elucidated in the provided biological literature. However, its chemical information is available:

| Identifier | Value |

| Molecular Formula | C22H20ClN3O3S[2] |

| Molecular Weight | 441.94[2] |

| CAS Number | 1021106-40-0[2] |

The synthesis of a molecule with this complexity would likely involve a multi-step process, potentially utilizing indole synthesis methodologies as a core component, given the presence of an indole-like scaffold in related compounds. Common indole synthesis methods include the Fischer, Bartoli, Gassman, and Larock syntheses.[6] A plausible, though speculative, high-level synthesis pathway is depicted below.

Caption: A speculative, high-level synthetic route to this compound.

Mechanism of Action: Selective IRE1/XBP1s Activation

This compound selectively activates the IRE1α enzyme, which has both kinase and endoribonuclease (RNase) domains.[4] Upon activation, the IRE1α RNase domain mediates the unconventional splicing of XBP1 mRNA.[1][4] This splicing event removes a 26-nucleotide intron, leading to a frameshift that produces the active transcription factor, XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of a host of genes involved in ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.[1][5]

The selectivity of this compound is a key feature. Studies have shown that treatment of cells with this compound leads to a robust induction of XBP1s target genes, such as DNAJB9 and SEC24D, without significantly affecting the downstream targets of the PERK (e.g., CHOP) or ATF6 (e.g., BiP) pathways.[1][7]

Caption: The signaling pathway activated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on this compound.

| Parameter | Cell Line(s) | Concentration | Time | Result | Reference |

| IRE1/XBP1s Activation | HEK293T | 10 µM | 4 hours | Activates the IRE1/XBP1s geneset to ~30-40% of the level observed with Thapsigargin (Tg). | [1][2] |

| Gene Induction Overlap | HEK293T | 10 µM | 4 hours | 64% overlap for genes induced >1.2-fold by this compound and genetic XBP1s activation. | [1][2] |

| Selective Upregulation of XBP1s mRNA | Huh7, SHSY5Y | 10 µM | 4 hours | Selectively upregulates XBP1s mRNA relative to ATF6 and PERK target genes. | [2][7] |

| Reduction of Aβ Secretion | CHO cells expressing APPWT | 10 µM | 18 hours | Reduces Aβ secretion, an effect blocked by the IRE1 RNase inhibitor 4µ8c. | [2] |

| ER Proteostasis Factor Expression | HEK293T | 10 µM | 18 hours | Increases protein levels of ER proteostasis factors. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatments

HEK293T, Huh7, SHSY5Y, and CHO cells were cultured in standard conditions. For experimental treatments, cells were incubated with 10 µM this compound for durations ranging from 4 to 18 hours.[1][2][7] Thapsigargin (1 µM) was used as a positive control for general UPR induction, and 4µ8c (64 µM) was used as a specific IRE1 RNase inhibitor.[1][7]

RNA Sequencing (RNAseq)

To define the selectivity of this compound, RNAseq was performed on HEK293T cells treated with 10 µM this compound for 4 hours.[1] Differentially expressed genes were identified, and Gene Ontology (GO) analysis was performed to characterize the enriched biological processes.[1]

Quantitative Real-Time PCR (qPCR)

qPCR was used to measure the mRNA levels of specific UPR target genes.[7] Total RNA was isolated, reverse transcribed to cDNA, and then subjected to qPCR analysis using primers for genes such as DNAJB9, BiP, and CHOP.[7]

Immunoblotting

Western blot analysis was used to assess the protein levels of key UPR markers.[7] Cell lysates were prepared, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins like XBP1s, PERK, eIF2α, and BiP.[7] Phos-tag SDS-PAGE was used to separate phosphorylated and unphosphorylated IRE1.[1]

References

- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

IXA6: A Selective Activator of IRE1/XBP1s Signaling - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. One of the key branches of the UPR is mediated by the inositol-requiring enzyme 1 (IRE1). Upon ER stress, IRE1's endoribonuclease activity is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates a host of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore proteostasis. Dysregulation of the IRE1/XBP1s pathway has been implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive target for therapeutic intervention.

IXA6 has been identified as a novel small molecule activator of the IRE1/XBP1s signaling pathway. Notably, this compound exhibits high selectivity for this branch of the UPR, without significantly engaging the other two arms, the PERK/eIF2α and ATF6 pathways. This selectivity makes this compound a valuable tool for dissecting the specific roles of IRE1/XBP1s signaling and a potential starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data regarding the activity and selectivity of this compound in various cell-based assays.

Table 1: Potency of this compound in Activating IRE1/XBP1s Signaling

| Assay | Cell Line | Parameter | Value | Reference |

| XBP1-RLuc Reporter Assay | HEK293T | EC50 | < 3 µM |

Table 2: Selectivity of this compound for the IRE1/XBP1s Pathway

| Assay | Cell Line | Treatment | Pathway Activated | Fold Activation vs. Control | Reference |

| RNA-Sequencing | HEK293T | 10 µM this compound (4h) | IRE1/XBP1s geneset | ~30-40% of Thapsigargin | |

| RNA-Sequencing | HEK293T | 10 µM this compound (4h) | PERK geneset | No significant activation | |

| RNA-Sequencing | HEK293T | 10 µM this compound (4h) | ATF6 geneset | No significant activation | |

| qPCR | Huh7, SH-SY5Y | 10 µM this compound (4h) | XBP1s mRNA | Significantly upregulated | |

| qPCR | Huh7, SH-SY5Y | 10 µM this compound (4h) | BiP (ATF6 target) | No significant upregulation | |

| qPCR | Huh7, SH-SY5Y | 10 µM this compound (4h) | CHOP (PERK target) | No significant upregulation |

Table 3: Effect of this compound on XBP1s Target Gene Expression

| Gene | Cell Line | Treatment | Fold Induction (vs. vehicle) | Reference |

| DNAJB9 | HEK293T | 10 µM this compound (4h) | Data not explicitly quantified in fold-induction, but shown to be significantly upregulated in RNA-seq and qPCR. | |

| SEC24D | HEK293T | 10 µM this compound (4h) | Data not explicitly quantified in fold-induction, but shown to be significantly upregulated in RNA-seq. | |

| HERPUD1 | HEK293T | 10 µM this compound (4h) | Data not explicitly quantified in fold-induction, but shown to be significantly upregulated in RNA-seq. |

Signaling Pathways and Experimental Workflows

IRE1/XBP1s Signaling Pathway

Caption: The IRE1/XBP1s signaling pathway activated by this compound.

Experimental Workflow: Assessing this compound Activity

An In-depth Technical Guide to IXA6 Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

IXA6 is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response network that maintains endoplasmic reticulum (ER) proteostasis. Selective activation of the IRE1/XBP1s pathway is a promising therapeutic strategy for diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases. This guide provides a comprehensive overview of the target engagement and binding affinity of this compound, summarizing key quantitative data and detailing relevant experimental protocols.

Target Engagement and Mechanism of Action

This compound selectively activates the IRE1α RNase activity, leading to the unconventional splicing of XBP1 mRNA to its active form, XBP1s. This, in turn, upregulates the expression of genes involved in enhancing ER proteostasis. The mechanism of action of this compound has been elucidated through a series of cellular and biochemical assays.

Signaling Pathway

This compound-mediated activation of the IRE1/XBP1s pathway begins with the induction of IRE1α autophosphorylation. This phosphorylation event is essential for the activation of its endoribonuclease (RNase) domain. The activated RNase domain then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 mRNA is translated into the active transcription factor XBP1s, which translocates to the nucleus and induces the expression of target genes that promote ER protein folding, trafficking, and degradation.

Methodological & Application

Application Notes and Protocols for IXA6 in Cell Culture

Introduction

IXA6 is a pharmacological agent that selectively activates the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling arm of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is composed of three main signaling branches initiated by the ER stress sensors IRE1, PERK, and ATF6.[1][3][4][5] this compound has been demonstrated to be a valuable tool for studying the specific roles of the IRE1/XBP1s pathway in ER proteostasis and its implications in various diseases.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on the UPR and downstream cellular processes.

Mechanism of Action

This compound functions as a selective activator of the IRE1 RNase activity, which leads to the unconventional splicing of XBP1 mRNA. This splicing event removes a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces the active transcription factor XBP1s.[6] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER protein folding, quality control, and degradation, thereby enhancing the cell's capacity to manage ER stress.[1][4] Studies have shown that this compound does not significantly activate the other two arms of the UPR (PERK and ATF6) or other cellular stress-responsive pathways such as the cytosolic heat shock response or the oxidative stress response.[1]

Signaling Pathway

The signaling pathway activated by this compound is a branch of the Unfolded Protein Response. Under ER stress, the ER-resident transmembrane protein IRE1 becomes activated. This compound pharmacologically induces the RNase activity of IRE1, which then splices the mRNA of XBP1. This spliced form, XBP1s, is an active transcription factor that upregulates genes aimed at restoring ER homeostasis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment in various cell lines as reported in the literature.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HEK293T | 10 µM | 4 hours | Activated the IRE1-XBP1s geneset to ~30-40% of the level observed with Thapsigargin (Tg). | [2] |

| HEK293T | 10 µM | 4 hours | 64% overlap for genes induced by XBP1s and this compound. | [2] |

| Huh7 | 10 µM | 4 hours | Upregulated XBP1s mRNA selectively. | [2] |

| SH-SY5Y | 10 µM | 4 hours | Upregulated XBP1s mRNA selectively. | [2] |

| HEK293T | 10 µM | 18 hours | Increased protein levels of ER proteostasis factors. | [2] |

| CHO | 10 µM | 18 hours | Reduced secretion of Amyloid Precursor Protein (APP) in an IRE1-dependent manner. | [2] |

Experimental Protocols

The following are detailed protocols for experiments commonly performed with this compound.

General Experimental Workflow

A typical experiment to investigate the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of downstream effects such as gene expression, protein levels, or cell viability.

Cell Culture and Treatment

Materials:

-

Cell line of interest (e.g., HEK293T, Huh7, SH-SY5Y)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Positive control (e.g., Thapsigargin)

-

Culture plates or flasks

Protocol:

-

Culture cells in a T75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Prepare fresh dilutions of this compound in complete growth medium to the desired final concentration (e.g., 10 µM). Prepare vehicle (DMSO) and positive control (e.g., Thapsigargin) dilutions in parallel. The final DMSO concentration should be consistent across all conditions and typically below 0.1%.

-

Remove the old medium from the cells and replace it with the medium containing this compound or controls.

-

Incubate the cells for the desired period (e.g., 4 or 18 hours) at 37°C and 5% CO2.

RNA Extraction and RT-PCR for XBP1 Splicing

Materials:

-

Treated cells in 6-well plates

-

PBS (phosphate-buffered saline)

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit)

-

Reverse transcription kit

-

PCR primers for XBP1 (human):

-

Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

PCR master mix

-

Agarose gel and electrophoresis equipment

Protocol:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well by adding the lysis buffer from the RNA extraction kit and proceed with RNA extraction according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity.

-

Perform reverse transcription on 1 µg of total RNA to synthesize cDNA according to the manufacturer's protocol.

-

Set up the PCR reaction with the XBP1 primers. The expected product sizes are:

-

Unspliced XBP1 (XBP1u): ~479 bp

-

Spliced XBP1 (XBP1s): ~453 bp

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 30 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

Run the PCR products on a 2.5-3% agarose gel to resolve the spliced and unspliced forms of XBP1.

Western Blot Analysis

Materials:

-

Treated cells in 6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using a chemiluminescent substrate and image the results.

Cell Viability Assay

Materials:

-

Treated cells in a 96-well plate

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Plate reader

Protocol:

-

After the desired incubation time with this compound, add the viability reagent (e.g., 10 µL of MTT solution) to each well.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

If using MTT, add solubilization buffer to each well and incubate overnight to dissolve the crystals. If using WST-1, the product is soluble and this step is not needed.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a potent and selective activator of the IRE1/XBP1s arm of the UPR. The protocols outlined above provide a framework for utilizing this compound to study the role of this signaling pathway in various cellular contexts. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the therapeutic potential of modulating ER proteostasis.

References

- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The IRE1/XBP1 signaling axis promotes skeletal muscle regeneration through a cell non-autonomous mechanism | eLife [elifesciences.org]

- 4. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRE1alpha kinase activation modes ... | Article | H1 Connect [archive.connect.h1.co]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining Optimal USP7 Inhibitor Concentration for In vitro Assays

A Note on IXA6: Initial research indicates that this compound is an activator of the IRE1/XBP1s signaling pathway, a component of the unfolded protein response, rather than a USP7 inhibitor. Given the interest in determining optimal concentrations for in vitro assays, this document will provide a detailed application note and protocol for a generic small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a common target in drug development. This framework can be adapted for various small molecule inhibitors.

Introduction to USP7 and Its Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes. These processes include DNA repair, cell cycle progression, apoptosis, and immune response. USP7 removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.

One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. In many cancers, USP7 is overexpressed, leading to decreased p53 levels and promoting tumor cell survival. Therefore, inhibiting USP7 is a promising therapeutic strategy to restore p53 function and induce cancer cell death.

Determining the optimal concentration of a USP7 inhibitor for in vitro assays is crucial for obtaining reliable and reproducible results. An effective concentration should inhibit the target (USP7) without causing significant off-target effects or general cytotoxicity. This typically involves a two-step process: first, assessing the compound's cytotoxicity to determine a non-toxic working concentration range, and second, confirming target engagement and downstream pathway modulation within that range.

Signaling Pathway

Application Notes and Protocols for IXA6, an IRE1/XBP1s Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the Unfolded Protein Response (UPR) and its role in various diseases.

Core Applications

This compound is a valuable tool for studying the selective activation of the IRE1/XBP1s arm of the UPR.[1] It can be utilized in a variety of cell-based assays to investigate endoplasmic reticulum (ER) proteostasis, with implications for neurodegenerative diseases, cancer, and metabolic disorders.[2] A common application for this compound is in cell culture experiments at a working concentration of 10 µM to selectively activate IRE1-XBP1s signaling.[3]

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1021106-40-0 | [3] |

| Molecular Formula | C22H20ClN3O3S | [3] |

| Molecular Weight | 441.94 g/mol | [3] |

| Solubility in DMSO | ≥ 31.25 mg/mL (70.71 mM) | [3] |

| Purity | ≥ 99% | [4] |

| Appearance | White to light yellow solid | [5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [6] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or newly opened DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 441.94 g/mol = 4.4194 mg

-

-

Weigh this compound: Carefully weigh out approximately 4.42 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the this compound powder.[5]

-

Dissolve this compound: Vortex the tube vigorously to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[3][7]

-

Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

Preparation of this compound Working Solution (e.g., 10 µM in Cell Culture Medium)

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration of 10 µM in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

-

Determine the required volume of stock solution: To prepare 1 mL of a 10 µM working solution, use the following dilution calculation (C1V1 = C2V2):

-

(10,000 µM) x V1 = (10 µM) x (1000 µL)

-

V1 = 1 µL

-

-

Prepare the working solution: In a sterile tube, add 999 µL of pre-warmed cell culture medium.

-

Add this compound stock solution: Add 1 µL of the 10 mM this compound stock solution to the cell culture medium.

-

Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.

-

Use immediately: The freshly prepared this compound working solution should be used immediately for your cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its use.

Caption: this compound activates the IRE1 RNase domain, leading to XBP1 mRNA splicing and subsequent UPR gene expression.

Caption: A typical experimental workflow for utilizing this compound in cell-based assays.

References

- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. invivochem.net [invivochem.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

Application Notes and Protocols for IXA6 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

IXA6 is a novel, potent, and selective small molecule activator of the Inositol-requiring enzyme 1 (IRE1α)-X-box binding protein 1 (XBP1s) signaling pathway. This pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response that seeks to restore protein folding homeostasis in the endoplasmic reticulum (ER). Dysregulation of the IRE1α-XBP1s pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive target for therapeutic development.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify novel modulators of the IRE1α-XBP1s pathway. The protocols and data presented herein are based on established methodologies and provide a framework for the implementation of this compound as a reference compound in HTS campaigns.

Mechanism of Action

Under ER stress, the transmembrane protein IRE1α becomes activated. Its endoribonuclease activity catalyzes the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. This frameshift results in the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in restoring ER proteostasis. This compound acts as an agonist of this pathway, promoting IRE1α activity and subsequent XBP1 splicing, leading to the upregulation of XBP1s target genes.[1]

Data Presentation

The following table summarizes the quantitative data for compounds identified in a high-throughput screen that led to the discovery of the IXA class of molecules. While specific HTS performance metrics for this compound are not publicly available, the data for the closely related and well-characterized compound, IXA4, from the primary publication by Grandjean et al., 2020, are presented as a representative example of the performance of this class of compounds in the described HTS assay.

| Compound | Assay Type | Cell Line | Reporter | EC50 (µM) | Max Activation (% of Thapsigargin) | Reference |

| IXA4 | XBP1s Reporter | HEK293TREX | XBP1-RLuc | ~1-3 | ~30-40% | Grandjean et al., 2020 |

| This compound | XBP1s Reporter | HEK293TREX | XBP1-RLuc | Data not publicly available | Data not publicly available | - |

Note: Thapsigargin (Tg), a potent inducer of ER stress, is often used as a positive control for maximal activation of the XBP1-RLuc reporter.

Experimental Protocols

Primary High-Throughput Screening Assay for IRE1α-XBP1s Activators

This protocol describes a cell-based HTS assay to identify activators of the IRE1α-XBP1s pathway using a HEK293TREX cell line stably expressing an XBP1-Renilla luciferase (XBP1-RLuc) splicing reporter.

Materials:

-

HEK293TREX XBP1-RLuc reporter cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (in DMSO)

-

This compound (positive control, in DMSO)

-

Thapsigargin (positive control, in DMSO)

-

DMSO (vehicle control)

-

384-well white, solid-bottom assay plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HEK293TREX XBP1-RLuc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

On the day of the assay, harvest and resuspend cells to a density of 2 x 105 cells/mL in the assay medium (DMEM with 10% FBS).

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a serial dilution of test compounds, this compound, and Thapsigargin in DMSO.

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound solution to the appropriate wells of the assay plate. This results in a final compound concentration in the desired range (e.g., 10 µM for a primary screen) and a final DMSO concentration of 0.2%.

-

Include wells with DMSO only as a vehicle control.

-

-

Incubation:

-

Incubate the assay plate at 37°C in a 5% CO2 incubator for 18 hours.

-

-

Luminescence Reading:

-

Equilibrate the assay plate and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of activation for each test compound relative to the positive control (Thapsigargin) and the vehicle control (DMSO) using the following formula:

% Activation = [(Luminescencecompound - LuminescenceDMSO) / (LuminescenceThapsigargin - LuminescenceDMSO)] x 100

-

For active compounds, determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Counterscreen Assays for Selectivity

To ensure that identified compounds are selective for the IRE1α-XBP1s pathway, it is crucial to perform counterscreens against other cellular stress response pathways, such as the ATF6 arm of the UPR and the Heat Shock Response (HSR). This can be achieved using reporter cell lines for these pathways (e.g., an ERSE-FLuc reporter for ATF6 and an HSP70-FLuc reporter for HSR) and following a similar protocol as the primary screen. Compounds that show high activity in the primary screen but low activity in the counterscreens are considered selective activators of the IRE1α-XBP1s pathway.

Visualizations

Caption: The IRE1α-XBP1s signaling pathway activated by this compound.

Caption: High-throughput screening workflow for identifying IRE1α-XBP1s activators.

References

Application Notes and Protocols for Western Blot Analysis of IXA6-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

IXA6 is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1 is an ER-resident transmembrane protein that, upon activation, exhibits endoribonuclease (RNase) activity. This RNase activity mediates the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD) and protein folding, thereby helping to restore ER homeostasis.

This compound has been shown to selectively activate the IRE1-XBP1s signaling axis without significantly affecting the other two major UPR branches, the PERK and ATF6 pathways. This makes this compound a valuable tool for studying the specific roles of the IRE1/XBP1s pathway in various physiological and pathological conditions, including neurodegenerative diseases and cancer.

These application notes provide a detailed protocol for performing Western blot analysis to monitor the activation of the IRE1/XBP1s pathway in cells treated with this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and may require optimization for specific cell lines.

-

Cell Seeding: Plate cells (e.g., HEK293T, Huh7, or SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM).

-

Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. For a negative control, treat cells with a vehicle control (medium containing the same concentration of DMSO used for this compound dilution).

-

Incubation: Incubate the cells for the desired time period (e.g., 4 to 18 hours). The optimal incubation time should be determined empirically for each cell line and experimental goal.

Protein Extraction

-

Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification

-

Bradford Assay or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method according to the manufacturer's instructions.

-

Normalization: Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

Western Blot Protocol

-

Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with

Troubleshooting & Optimization

how to control for IXA6-induced cellular stress

Welcome to the technical support center for IXA6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this novel IRE1/XBP1s activator.

Frequently Asked Questions (FAQs)

Q1: My cells are showing signs of stress or death after treatment with this compound. Is it cytotoxic?

A1: this compound is generally considered non-toxic and is designed to selectively activate the pro-survival IRE1α/XBP1s arm of the Unfolded Protein Response (UPR).[1][2] Unlike global ER stress inducers like thapsigargin or tunicamycin, this compound does not typically activate pro-apoptotic UPR pathways or other cellular stress responses.[3] If you observe significant cell death, consider the following:

-

Compound Purity and Handling: Ensure the purity of your this compound compound and that it has been stored correctly, away from moisture at -20°C for short-term or -80°C for long-term storage, to prevent degradation.[4]

-

Cell Health: Pre-existing poor cell health can make cells more susceptible to any treatment. Ensure your cells are healthy and not under other stressors before beginning the experiment.

-

Prolonged Incubation: While this compound promotes a pro-survival pathway, prolonged and excessive activation of any signaling pathway can have unintended consequences. If your experimental design involves long incubation times, consider performing a time-course experiment to find the optimal duration.

-

Off-Target Effects in Specific Cell Lines: While highly selective, cell-type-specific responses can occur. It is crucial to perform proper controls and validation experiments in your specific cell model.

Q2: I am not observing the expected splicing of XBP1 mRNA after this compound treatment. What could be the issue?

A2: Lack of XBP1 splicing is a common issue that can often be resolved by checking the following experimental parameters:

-

IRE1α Expression: The target of this compound, IRE1α, must be present and functional in your cell line. Confirm IRE1α expression at the protein level.

-

This compound Concentration: Ensure you are using an appropriate concentration. An EC50 of <3 µM has been reported for XBP1 activation.[3] A concentration of 10 µM for 4 hours has been shown to be effective in cell lines like HEK293T, Huh-7, and SHSY5Y.[3][4][5] Perform a dose-response curve to determine the optimal concentration for your specific cell type.

-

ATF6 Pathway Status: The ATF6 branch of the UPR is responsible for inducing the expression of XBP1 mRNA, which is then spliced by IRE1α.[1] If the ATF6 pathway is inactive or impaired in your cells, there may not be enough XBP1 mRNA substrate available for IRE1α to splice.

-

Detection Method: Confirm that your RT-PCR primers are correctly designed to distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.

Q3: How can I confirm that this compound is selectively activating the IRE1α/XBP1s pathway and not other stress responses?

A3: Verifying the selectivity of this compound is a critical experimental step. You should measure markers for all three branches of the UPR.

-

IRE1α Pathway (Expected to be Active):

-

Check for the splicing of XBP1 mRNA via RT-PCR.

-

Measure the upregulation of XBP1s target genes, such as DNAJB9 and HERPUD1, using qPCR.[3]

-

-

PERK Pathway (Expected to be Inactive):

-

ATF6 Pathway (Expected to be Inactive):

-

Measure the expression of ATF6 target genes, such as BiP (HSPA5). Note that BiP can also be mildly induced by XBP1s, so the effect should be significantly less than that seen with global ER stress inducers like thapsigargin.[5]

-

Comparing the response of this compound-treated cells to a positive control (e.g., thapsigargin) will allow you to confirm its selective action.[3]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Action |

| High Cell Death/Toxicity | 1. Compound degradation. 2. Pre-existing cellular stress. 3. Incorrect concentration. | 1. Use a fresh aliquot of this compound; verify storage conditions. 2. Assess baseline cell viability and stress markers before treatment. 3. Perform a dose-response cell viability assay (e.g., MTT, XTT) to find a non-toxic working concentration.[6] |

| No XBP1 Splicing | 1. Low IRE1α expression in the cell line. 2. Insufficient this compound concentration or incubation time. 3. Low levels of XBP1 mRNA substrate. 4. Problems with RT-PCR assay. | 1. Confirm IRE1α protein expression via Western blot. 2. Optimize concentration and time with a dose-response and time-course experiment. 3. Check baseline XBP1 mRNA levels. 4. Verify primer design and run positive controls (e.g., thapsigargin-treated sample). |

| Activation of Other UPR Pathways (PERK, ATF6) | 1. This compound concentration is too high. 2. Compound is not pure or has degraded. 3. Cell-type-specific crosstalk between UPR branches. | 1. Lower the concentration of this compound. 2. Confirm the purity and integrity of the compound. 3. Analyze the kinetics of activation; this compound should specifically activate IRE1α at earlier time points. Compare with a global UPR inducer. |

| Inconsistent Results Between Experiments | 1. Variation in cell passage number or density. 2. Inconsistent this compound preparation. 3. Fluctuation in incubation conditions. | 1. Use cells within a consistent passage range and plate at a consistent density. 2. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure consistent temperature, CO2, and humidity levels. |

Data Summary

The following table summarizes the expected transcriptional response of key UPR target genes after a 4-hour treatment with 10 µM this compound compared to the global ER stress inducer Thapsigargin (Tg). This data is compiled from studies in HEK293T, Huh-7, and SHSY5Y cells.[3][5]

| UPR Branch | Target Gene | Expected Fold Change (vs. Vehicle) with this compound | Expected Fold Change (vs. Vehicle) with Thapsigargin (Tg) |

| IRE1α | XBP1s | Significant Increase | Significant Increase |

| DNAJB9 | Moderate Increase (~30-40% of Tg level) | Strong Increase | |

| PERK | CHOP | No Significant Increase | Strong Increase |

| ATF6 | BiP | No Significant Increase / Mild Increase | Strong Increase |

Key Experimental Protocols

Protocol 1: Validation of XBP1 mRNA Splicing via RT-PCR

-

Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with vehicle (e.g., DMSO), this compound (e.g., 10 µM), and a positive control like Thapsigargin (e.g., 500 nM) for 4 hours.

-

RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows differentiation between the unspliced (u) and spliced (s) forms.

-

Forward Primer Example:5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer Example:5'-GGGGCTTGGTATATATGTGG-3'

-

-

Gel Electrophoresis: Run the PCR products on a 3% agarose gel. The unspliced XBP1 product will be larger than the spliced product (which lacks the 26 bp intron).

Protocol 2: Assessment of UPR Target Gene Expression via qPCR

-

Cell Treatment and RNA Extraction: Follow steps 1 and 2 from Protocol 1.

-

cDNA Synthesis: Follow step 3 from Protocol 1.

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (DNAJB9, CHOP, BiP) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and compare the fold change in this compound-treated samples to vehicle-treated controls.

Protocol 3: Cell Viability Assessment using MTT Assay

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visual Guides

Caption: Signaling pathway of this compound-mediated IRE1α activation.

Caption: Experimental workflow for validating this compound selectivity.

Caption: Troubleshooting decision tree for common this compound issues.

References

- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Validating IXA6-Induced XBP1 Splicing by qPCR: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The unfolded protein response (UPR) is a critical cellular stress response pathway with significant implications in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. A key event in the UPR is the splicing of X-box binding protein 1 (XBP1) mRNA, mediated by the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α). This splicing event is a widely accepted indicator of IRE1α activation and the initiation of a transcriptional program to restore endoplasmic reticulum (ER) homeostasis.

This guide provides a comparative overview of methods for inducing and validating XBP1 splicing, with a focus on the pharmacological activator IXA6. We present a detailed protocol for the quantitative polymerase chain reaction (qPCR) based validation of XBP1 splicing and compare the performance of this compound with the commonly used ER stress inducer, tunicamycin.

The IRE1α-XBP1 Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated domain excises a 26-nucleotide intron from the unspliced XBP1 (uXBP1) mRNA. The resulting spliced XBP1 (sXBP1) mRNA is then translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

Caption: The IRE1α-XBP1 signaling pathway of the Unfolded Protein Response.

Comparison of this compound and Tunicamycin for Inducing XBP1 Splicing

This compound is a novel, selective activator of the IRE1α RNase activity, leading to potent induction of XBP1 splicing.[1] In contrast, tunicamycin is an inhibitor of N-linked glycosylation, causing a global accumulation of unfolded proteins and inducing a broad ER stress response that activates all three branches of the UPR (IRE1α, PERK, and ATF6).[2]

| Feature | This compound | Tunicamycin |

| Mechanism of Action | Selective, direct activator of IRE1α RNase activity.[1] | Induces global ER stress by inhibiting N-linked glycosylation.[2] |

| Specificity | Highly selective for the IRE1α-XBP1 pathway.[3] | Activates all three UPR branches (IRE1α, PERK, ATF6).[4] |

| XBP1 Splicing Induction | Potent induction, reaching ~40-50% of the maximal levels observed with global ER stressors like thapsigargin.[3] | Strong induction of XBP1 splicing as part of a broader stress response.[5] |

| Cytotoxicity | Exhibits little-to-no cytotoxicity at effective concentrations.[1] | Can lead to significant cytotoxicity and apoptosis with prolonged exposure.[2] |

| Advantages | Allows for the specific study of the IRE1α-XBP1 signaling branch without confounding effects from other UPR pathways. Low cytotoxicity. | Potent, well-characterized inducer of general ER stress. |

| Disadvantages | May not fully recapitulate the complex cellular response to global ER stress. | Lack of specificity can complicate the interpretation of results related to the IRE1α-XBP1 pathway. High potential for off-target effects and cytotoxicity. |

Experimental Protocol: Validation of XBP1 Splicing by qPCR

This protocol details the steps for quantifying the levels of spliced XBP1 (sXBP1) and unspliced XBP1 (uXBP1) mRNA using quantitative real-time PCR (qPCR).

1. Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 10 µM), tunicamycin (e.g., 1-5 µg/mL), or a vehicle control (e.g., DMSO) for the desired time period (e.g., 4-8 hours).

2. RNA Isolation:

-

Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

4. qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., iTaq Universal SYBR Green Supermix, Bio-Rad).

-

Add forward and reverse primers for either total XBP1 (detects both spliced and unspliced) and spliced XBP1, or primers that flank the splice site to distinguish between sXBP1 and uXBP1 by product size.

-

Add the synthesized cDNA to the reaction mix.

-

Perform qPCR using a real-time PCR detection system with the following cycling conditions:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis to ensure product specificity.

-

5. Primer Sequences:

| Target | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| Human XBP1 (Total) | Human | AAACAGAGTAGCAGCTCAGACTGC | TCCTTCTGGGTAGACCTCTGGGAG |

| Human sXBP1 | Human | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |

| Mouse XBP1 (Total) | Mouse | ACACGCTTGGGGAATGGACAC | CCATGGGAAGATGTTCTGGG |

| Mouse sXBP1 | Mouse | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |

| Human/Mouse Housekeeping Gene (e.g., GAPDH) | Human/Mouse | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG |

Note: Primer sequences should always be validated for specificity and efficiency in your experimental system.

6. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative expression of sXBP1 and uXBP1 using the ΔΔCt method.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

The ratio of sXBP1 to total XBP1 can be calculated to represent the extent of XBP1 splicing.

Experimental Workflow

Caption: Experimental workflow for qPCR validation of XBP1 splicing.

Conclusion

The validation of XBP1 splicing is a fundamental technique for studying the UPR. The choice of inducer significantly impacts the interpretation of experimental results. This compound offers a highly specific and less cytotoxic alternative to broad ER stress inducers like tunicamycin, making it an invaluable tool for dissecting the specific roles of the IRE1α-XBP1 pathway in health and disease. The provided qPCR protocol offers a reliable and quantitative method for assessing XBP1 splicing in response to these compounds, enabling researchers to generate robust and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Endoplasmic reticulum stress induced by tunicamycin increases resistin messenger ribonucleic acid through the pancreatic endoplasmic reticulum eukaryotic initiation factor 2α kinase–activating transcription factor 4–CAAT/enhancer binding protein‐α homologous protein pathway in THP‐1 human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. micropublication.org [micropublication.org]

A Comparative Guide to the Efficacy of IXA6 and Other Selective XBP1s Activators

For researchers and drug development professionals navigating the landscape of Endoplasmic Reticulum (ER) stress modulation, the selective activation of the IRE1/XBP1s pathway presents a promising therapeutic strategy. This guide provides a detailed comparison of IXA6, a novel XBP1s activator, with its close analogs IXA4 and IXA62, which together represent the leading class of selective pharmacological activators of this pathway.

Overview of this compound and its Analogs

This compound is a small molecule identified through high-throughput screening that selectively activates the Inositol-requiring enzyme 1 (IRE1), a key sensor of ER stress. This activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing the potent transcription factor XBP1s. XBP1s, in turn, upregulates a suite of genes involved in restoring ER proteostasis. This compound and its analogs, IXA4 and IXA62, have been shown to confer targeted ER proteostasis reprogramming without inducing the global, and potentially detrimental, unfolded protein response (UPR).

Efficacy and Selectivity Comparison

The following table summarizes the quantitative data available for this compound and its primary comparators. The data is compiled from foundational studies characterizing these compounds.

| Feature | This compound | IXA4 | IXA62 | Thapsigargin (Tg) |

| Mechanism of Action | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer |

| XBP1-RLuc Activation | ~35-50% of Tg | ~35-50% of Tg | Not explicitly stated, but functional mimic of IXA4 | 100% (control) |

| EC50 for XBP1-RLuc | < 3 µM | < 3 µM | 0.31 µM | Not applicable |

| Target Gene Activation | Activates IRE1-XBP1s geneset to ~30-40% of Tg levels[1][2] | Activates IRE1-XBP1s geneset to ~30-40% of Tg levels | Robustly activates IRE1/XBP1s signaling | 100% (control) |

| Selectivity | Preferentially activates IRE1/XBP1s over PERK and ATF6 pathways[3] | Preferentially activates IRE1/XBP1s over PERK and ATF6 pathways | High transcriptome-wide selectivity for IRE1/XBP1s activation | Activates all three UPR branches |

| In Vivo Activity | Demonstrated activity in cellular models | Active in cultured cells and mouse liver, but with limited activity in other tissues | Broader tissue activity compared to IXA4, including kidney and lung, with oral bioavailability | Widely used experimental tool, but toxic in vivo |

| Key Application | Research tool for studying selective IRE1/XBP1s activation | Research tool, with in vivo data in metabolic disease models | Preclinical research, particularly for in vivo studies requiring broader tissue distribution | Positive control for UPR induction in experiments |

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and how its efficacy is measured, the following diagrams illustrate the IRE1/XBP1s signaling pathway and a typical experimental workflow for screening and validation.

Caption: The IRE1/XBP1s signaling pathway activated by this compound.

Caption: A generalized experimental workflow for identifying and validating XBP1s activators.

Detailed Experimental Protocols

The following are key experimental methodologies cited in the characterization of this compound and its analogs.

XBP1-Renilla Luciferase (XBP1-RLuc) Splicing Reporter Assay

-

Purpose: To quantify the extent of IRE1-mediated XBP1 mRNA splicing.

-

Methodology: A HEK293T-REx cell line stably expressing a reporter construct containing the XBP1 splicing cassette fused to Renilla luciferase is used. Upon IRE1 activation, the XBP1 mRNA within the reporter is spliced, leading to a frameshift and subsequent translation of the luciferase enzyme. The luminescence signal, measured using a luminometer, is directly proportional to the extent of XBP1 splicing. Compounds are typically added at various concentrations for 16-18 hours before measuring luminescence. Thapsigargin is often used as a positive control to induce maximal splicing.

Quantitative Real-Time PCR (RT-qPCR)

-

Purpose: To measure the expression levels of XBP1s and its downstream target genes.

-

Methodology: Cells or tissues are treated with the compound of interest for a specified duration (e.g., 4 hours). Total RNA is then extracted and reverse-transcribed into cDNA. qPCR is performed using primers specific for the spliced form of XBP1 (XBP1s) and target genes such as DNAJB9 and HERPUD1. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and are often presented as a fold change relative to a vehicle-treated control.

RNA-sequencing (RNA-seq)

-

Purpose: To assess the global transcriptional effects of a compound and confirm its selectivity.

-

Methodology: RNA is extracted from cells treated with the compound, vehicle, or a broad UPR inducer like Thapsigargin. Following library preparation, the RNA is sequenced. The resulting data is analyzed to identify differentially expressed genes. Gene Ontology (GO) analysis and gene set enrichment analysis are then used to determine which cellular pathways are modulated. For selectivity, the expression of genes known to be specific to the PERK and ATF6 branches of the UPR is assessed.

Western Blot Analysis

-

Purpose: To detect changes in protein levels of UPR-related factors.

-